Isopropyl oleate
Overview
Description
Isopropyl oleate (IPO) is a transparent oily liquid that is colorless and odorless . It is a naturally occurring ester of isopropanol and oleic acid. It is insoluble in water and can be used in various applications such as cosmetics, plasticizers, machinery oil additives, and surface wetting agents for dyes .
Synthesis Analysis
Isopropyl oleate is synthesized by the esterification of oleic acid and isopropanol . In a study, a camellia oil-based isopropyl ester (CO-IPE) was successfully synthesized by enzymatic alcoholysis with camellia oil (CO). The optimal reaction conditions were achieved at 240 U/g of Novozym 435 loading, a substrate molar ratio of 5:1 (isopropanol/CO), and 24 h of reaction time at 55 °C .
Molecular Structure Analysis
The molecular formula of Isopropyl oleate is C21H40O2 . It has a molecular weight of 324.54 . The SMILES string representation is CCCCCCCC\C=C/CCCCCCCC(=O)OC(C)C
.
Chemical Reactions Analysis
Isopropyl oleate has good low-temperature properties. It can effectively reduce the freezing point and cold filter point of biodiesel and improve the low-temperature flow properties of biodiesel .
Physical And Chemical Properties Analysis
Isopropyl oleate is a colorless, odorless liquid . It has a pour point of -21°C . Its density is 0.87 kg/l at 20°C . It is insoluble in water but miscible with paraffin oil .
Scientific Research Applications
Isopropyl oleate derivatives, such as isopropyl 9(10)-(2-ethylhexoxy) 10(9)-hydroxystearate, demonstrate promising cold flow performance, beneficial in applications requiring low temperature behavior (Moser & Erhan, 2006).
In surface silylation of cellulose microfibrils, isopropyl dimethylchlorosilane, a derivative, allows for dispersion in non-flocculating organic solvents. This has implications in materials science, particularly in the rheological properties of suspensions (Goussé et al., 2004).
The synthesis of ethyl oleate, involving isopropyl oleate, via enzymatic processes in solvent-free media has been explored, highlighting its potential in sustainable chemical processes (Foresti & Ferreira, 2005).
Isopropyl oleate's melting point and viscosity properties have been studied for potential use in lubricants and biofuels. These properties make it suitable for applications in the energy sector (Yao et al., 2008).
In a study on kinetic modelling of esterification reactions, isopropyl oleate's synthesis was analyzed. Understanding its reaction kinetics is vital for optimizing industrial processes (Garcia et al., 1996).
Isopropyl oleate has been used in the study of polypropylene's microstructure, contributing to the understanding of polymer science (Busico & Cipullo, 2001).
Its application in nanoemulsions for topical antiherpetic treatments highlights its relevance in pharmaceutical and medical research (Argenta et al., 2014).
Isopropyl oleate's role in enhancing the properties of polypropylene nanocomposites demonstrates its significance in nanotechnology and materials engineering (Donato et al., 2012).
The compound's use in solvent-free enzymatic processes for biolubricant production emphasizes its potential in green chemistry and industrial applications (Madarász et al., 2015).
In enhanced oil recovery methods, the functionalization of SiO2 nanoparticles with sodium oleate, related to isopropyl oleate, shows the compound's applicability in petroleum engineering (Llanos et al., 2018).
Future Directions
properties
IUPAC Name |
propan-2-yl (Z)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h11-12,20H,4-10,13-19H2,1-3H3/b12-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQSQRCNMZGWFT-QXMHVHEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 9-Octadecenoic acid (9Z)-, 1-methylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Isopropyl oleate | |
CAS RN |
112-11-8 | |
Record name | Isopropyl oleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl oleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl oleate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50952 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Octadecenoic acid (9Z)-, 1-methylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isopropyl oleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.578 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL OLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4152WNN49V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.